6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Description
Chemical Structure and Properties
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS: 2055840-67-8) is a bicyclic heterocyclic compound with the molecular formula C₇H₈Cl₂N₂ and a purity of 97% . Its structure consists of a pyrrolopyridine core fused with a dihydrochloride salt, where the chlorine substituent at the 6-position enhances electronic and steric properties.
Synthesis
The compound is synthesized by refluxing ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated hydrochloric acid, followed by crystallization in acetone . This method ensures high yield and purity, critical for pharmacological applications.
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.2ClH/c8-7-1-5-2-9-3-6(5)4-10-7;;/h1,4,9H,2-3H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUYOEHQPDZVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2387594-91-2 | |
| Record name | 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with an appropriate amine, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced pyrrolo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, solvents like dichloromethane or ethanol
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Photophysical and Stability Properties
The electronic structure of pyrrolo[3,4-c]pyridine derivatives, such as 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione (HPPT) , shows large Stokes shifts and high photostability due to rigid π-conjugation . The dihydrochloride salt in the target compound may enhance photostability compared to neutral analogues by stabilizing charge-transfer states.
Key Research Findings and Implications
Substituent Position Matters : Chlorine at the 6-position (vs. 4-position) optimizes electronic effects for biological targeting, as seen in HIV inhibitor studies .
Salt Forms Enhance Solubility : Dihydrochloride derivatives exhibit superior aqueous solubility compared to neutral forms, critical for drug formulation .
Steric vs. Electronic Effects : Methyl substituents increase steric hindrance but reduce polarity, whereas chlorine enhances electronegativity without significant steric interference .
Biological Activity
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (CAS No. 905273-90-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H7ClN2
- Molecular Weight : 154.6 g/mol
- CAS Number : 905273-90-7
- Purity : Typically ≥95% .
Research indicates that compounds similar to 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine often exhibit diverse biological activities including:
- Antiproliferative Effects : Studies have shown that pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds within this structural class have demonstrated significant antiproliferative activity against human tumor cells with IC50 values in the nanomolar to micromolar range .
- Antimicrobial Activity : Pyrrole-based compounds have also been reported to possess antimicrobial properties. Research highlights their effectiveness against bacterial strains and their potential application in treating infections .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine and related compounds:
Case Studies
- Antiparasitic Activity : A study focused on optimizing pyrrole derivatives found that specific substitutions significantly enhanced antiparasitic effects. The compound exhibited an EC50 value as low as 0.010 μM against certain parasites, indicating potent activity .
- Anticancer Properties : Research involving various pyrrole derivatives revealed that those with a similar scaffold to 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine showed promising anticancer activities in vitro. The results indicated that these compounds could inhibit cell proliferation in several human tumor lines, with GI50 values ranging from nanomolar to micromolar levels .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have been studied for their metabolic stability and solubility profiles. It is noted that modifications to the molecular structure can significantly influence these parameters, affecting both efficacy and safety profiles in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
